6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid
Overview
Description
6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid is a chemical compound with the molecular formula C6H3ClN2O2S and a molecular weight of 202.62 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of imidazothiazoles, including 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid, has been the subject of extensive research . The classification of existing synthetic methods is based on the amount of research invested, from the most to the least studied .Molecular Structure Analysis
The molecular structure of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid consists of a thiazole ring fused with an imidazole ring, with a chlorine atom attached to the 6th position and a carboxylic acid group attached to the 5th position .Scientific Research Applications
Antitumor Research
6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid derivatives have been explored for their potential antitumor properties. Studies focused on the synthesis of different esters, such as allyl, propargyl, and cyanomethyl esters, derived from imidazo[2,1‐b]thiazole‐5‐carboxylic acids. However, these compounds did not show significant antitumor activity under the conditions employed in the research (Andreani et al., 1983).
Herbicidal Applications
The compound has been studied for potential applications in herbicides. A series of imidazo[2,1-b]thiazoles, including those with halogens or a sulfonylurea group, were synthesized and subjected to pre- and post-emergence herbicidal tests. Some derivatives showed moderate activity in post-emergence herbicidal tests (Andreani et al., 1996).
Cardiotonic Activity
Research has been conducted on the synthesis of imidazo[2,1-b]thiazoles with a lactam ring, which displayed interesting cardiotonic activity. The presence of certain lactam rings and substituents at specific positions contributed significantly to the pharmacological behavior of these derivatives (Andreani et al., 1996).
Insect Control Agents
Imidazo[2,1-b]thiazole carbamates and acylureas, synthesized from 5-hydroxymethylimidazo-[2,1-b]thiazole and imidazo[2,1-b]thiazole-5-carboxyamide, were prepared as potential insect control agents. The resulting compounds varied depending on the substituents bonded at the 6 position of the imidazothiazole moiety and the reaction conditions (Andreani et al., 1989).
Inhibitors of Mitochondrial NADH Dehydrogenase
Studies have been conducted on the synthesis of 6-substituted imidazo[2,1-b]thiazoles for their potential as specific inhibitors of the NADH: ubiquinone reductase activity of NADH dehydrogenase in mitochondrial membranes. Certain derivatives were found to be more potent in mammalian than in nematode mitochondria, indicating their potential use in targeting mitochondrial functions (Andreani et al., 1995).
Antimicrobial and Antitubercular Activity
Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Compounds like 2-chloro-6-phenylimidazo[2,1-b]thiazole have shown promising antitubercular activity, leading to further synthesis and testing of new analogs (Andreani et al., 2001).
Future Directions
Imidazothiazoles, including 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid, have been the focus of significant research due to their potential biomedical applications . They are particularly promising in the development of new anti-TB drugs, especially in combination therapy, based on their favorable properties and novel mechanism of action .
properties
IUPAC Name |
6-chloroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S/c7-4-3(5(10)11)9-1-2-12-6(9)8-4/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWPTZPSXDLGPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317402 | |
Record name | 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid | |
CAS RN |
24918-20-5 | |
Record name | 24918-20-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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